molecular formula C23H44N10O8 B12600158 L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutaminyl-L-lysine CAS No. 647375-79-9

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutaminyl-L-lysine

Cat. No.: B12600158
CAS No.: 647375-79-9
M. Wt: 588.7 g/mol
InChI Key: QTIMYSRYOITBPF-ZVZLPEGASA-N
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Description

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutaminyl-L-lysine is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutaminyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides or uronium salts.

    Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound would likely follow similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems would be employed to ensure efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutaminyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various alkylating agents or acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues would yield methionine sulfoxide.

Scientific Research Applications

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutaminyl-L-lysine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein interactions.

    Medicine: Potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.

    Industry: Utilized in the development of novel biomaterials and biotechnological processes.

Mechanism of Action

The mechanism of action of L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutaminyl-L-lysine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity. The exact pathways involved would depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutaminyl-L-lysine is unique due to its specific sequence and structure, which confer distinct biological activities and potential applications. Its combination of amino acids and functional groups allows for targeted interactions with molecular targets, making it valuable for research and therapeutic purposes.

Properties

CAS No.

647375-79-9

Molecular Formula

C23H44N10O8

Molecular Weight

588.7 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]hexanoic acid

InChI

InChI=1S/C23H44N10O8/c1-12(34)18(26)21(39)32-13(6-4-10-29-23(27)28)19(37)30-11-17(36)31-14(7-8-16(25)35)20(38)33-15(22(40)41)5-2-3-9-24/h12-15,18,34H,2-11,24,26H2,1H3,(H2,25,35)(H,30,37)(H,31,36)(H,32,39)(H,33,38)(H,40,41)(H4,27,28,29)/t12-,13+,14+,15+,18+/m1/s1

InChI Key

QTIMYSRYOITBPF-ZVZLPEGASA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)N)O

Origin of Product

United States

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